
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The thiophene rings attached to the isoxazole core suggest that the compound could exhibit interesting electronic properties and potentially serve as a pharmacophore in drug design due to the presence of multiple aromatic systems.
Synthesis Analysis
The synthesis of related isoxazole derivatives has been reported using various methodologies. For instance, a high-throughput synthesis of methyl 3,5-diaryl-isoxazoline-5-carboxylates was achieved through a one-pot sequence of three 2-component reactions, yielding a diverse library of compounds . Similarly, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates was accomplished via a domino 1,3-dipolar cycloaddition and elimination, providing a scaffold for further functionalization . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic distribution. For example, the stereochemistry of certain pyrrolidine-2-carboxylate derivatives was elucidated using single-crystal X-ray diffraction . This technique could be applied to determine the precise molecular structure of this compound, which would be essential for understanding its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Isoxazole derivatives can participate in a range of chemical reactions, often serving as intermediates for the synthesis of more complex molecules. The reactivity of such compounds can be influenced by the substituents on the isoxazole ring. For example, isoxazoly] thioureas were used as precursors in the synthesis of various heterocyclic compounds, demonstrating the versatility of isoxazole derivatives in organic synthesis . The chemical behavior of this compound could be explored in similar reactions to generate novel compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are crucial for their application in medicinal chemistry and materials science. These properties include solubility, melting point, and stability, which can be affected by the nature of the substituents on the isoxazole core. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, providing insight into their chemical behavior under different pH conditions . Such analyses are important for the development of this compound as a potential pharmacophore or material.
科学的研究の応用
Synthesis and Biological Activity
Thiophene-containing compounds have been extensively studied for their biological activities. A study highlighted the synthesis of novel thiophene-containing compounds that exhibited promising antibacterial and antifungal properties. These compounds were synthesized by reacting 5-(2-bromo-acetyl)-4-phenyl-2-phenylaminothiophene-3-carboxylic acid ethyl ester with 2-aminobenzimidazole and 3-amino-1H-1,2,4-triazole, leading to compounds with significant activity against gram-negative bacteria such as E. coli and various fungi (Mabkhot et al., 2017).
Electrochemical and Electrochromic Properties
Thiophene derivatives have also been synthesized for applications in electrochemical and electrochromic devices. For instance, the synthesis of copolymers containing carbazole and their electrochromic properties were investigated, showcasing the potential of thiophene derivatives in developing materials for advanced electronic applications (Aydın & Kaya, 2013).
Antitumor Agents
Another study focused on the synthesis of bis-Pyrazolyl-Thiazoles incorporating the thiophene moiety, which were evaluated for their antitumor activities. These compounds displayed promising activities against hepatocellular carcinoma cell lines, highlighting the potential of thiophene derivatives in the development of new anticancer medications (Gomha, Edrees & Altalbawy, 2016).
Herbicidal Activities
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea and its herbicidal activities were also explored. The compound exhibited good inhibitory activity against certain types of weeds, suggesting the potential use of thiophene derivatives in agricultural applications (Fu-b, 2014).
Spectrophotometric Properties
Research into the synthesis of azo-dyes based on thiophendiazonium salts and their spectrophotometric properties has been conducted. These compounds could serve as reagents for spectrophotometric analytical research, indicating the versatility of thiophene derivatives in chemical analysis (Barabash et al., 2020).
特性
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S2/c15-13(12-4-2-6-19-12)16-8-9-7-10(17-14-9)11-3-1-5-18-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPUBQUNAFRCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

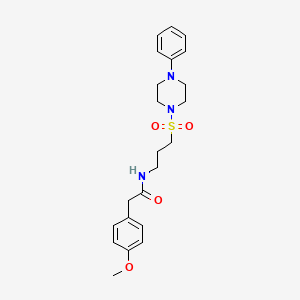
![(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3017977.png)
![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanamine](/img/structure/B3017978.png)

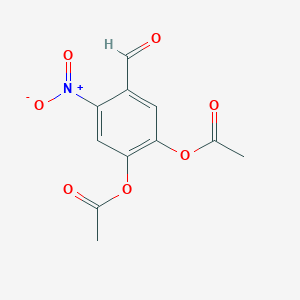
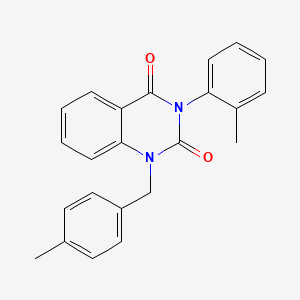
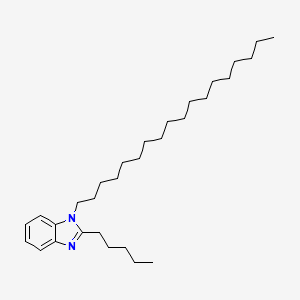
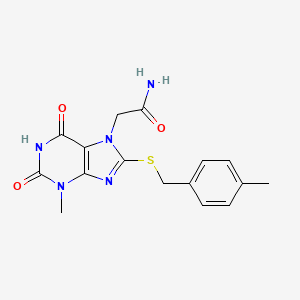
![N-(3-methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B3017986.png)
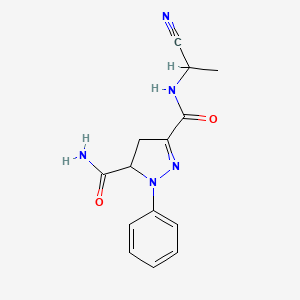
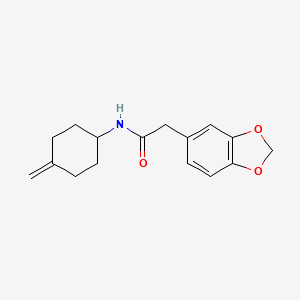
![2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3017990.png)
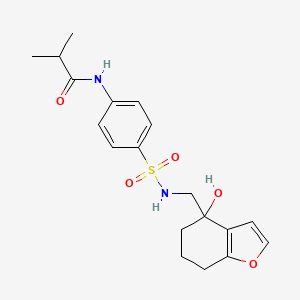
![N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3017996.png)